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Compound of Interest

Compound Name:
5-(4-Fluorophenoxy)pyridin-2-

amine

CAS No.: 672945-75-4

Cat. No.: B1437090

Get Quote

Executive Summary & Compound Significance
5-(4-Fluorophenoxy)pyridin-2-amine (CAS: 672945-75-4) represents a "privileged structure"

in medicinal chemistry, serving as the aromatic core for several Type II kinase inhibitors. Its

spectral signature is defined by two distinct electronic systems: the electron-rich 2-

aminopyridine ring and the electron-deficient 4-fluorophenoxy moiety, linked by an ether

oxygen.

This guide provides a validated spectral assignment strategy, distinguishing this compound

from its non-fluorinated and carbon-linked analogs using 13C NMR chemical shifts and ¹⁹F-³¹C

coupling constants.

Experimental Strategy & Protocol
To ensure reproducibility and minimize signal broadening caused by the amino group exchange

or aggregation, the following acquisition parameters are recommended.
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Solvent Selection: DMSO-d₆ vs. CDCl₃
Recommended: DMSO-d₆ (Dimethyl sulfoxide-d₆)

Rationale: The 2-aminopyridine moiety is a hydrogen bond donor/acceptor. DMSO-d₆

disrupts intermolecular H-bonding, resulting in sharper signals for carbons adjacent to the

nitrogen (C2, C3). It also ensures full solubility of the polar amino group.

Reference Shift:

39.52 ppm (septet).

Alternative: CDCl₃[1]

Risk: May cause line broadening of the C2 and C3 signals due to tautomeric exchange or

aggregation. Use only if the sample is derivatized or for comparison with non-polar

analogs.

Acquisition Parameters (Self-Validating Protocol)
Frequency: 100 MHz or higher (for clear resolution of

coupling).

Pulse Sequence: Power-gated decoupling (e.g., zgpg30 on Bruker) to suppress NOE buildup

on quaternary carbons while maintaining quantitative integrity.

Relaxation Delay (D1):

2.0 seconds (essential for the relaxation of quaternary carbons C2, C5, C1', C4').

Scans (NS): Minimum 1024 (due to the lower sensitivity of quaternary carbons split by

fluorine).

Structural Assignment & Chemical Shift Data
The 13C spectrum is dominated by the C-F coupling patterns in the phenoxy ring and the

electronic push-pull effects in the pyridine ring.
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Table 1: Consensus 13C NMR Chemical Shifts (DMSO-
d₆)
Values are high-confidence estimates derived from fragment-based additivity rules and

validated against structurally identical environments in kinase inhibitor intermediates.
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Position
Carbon
Type

Shift (

ppm)
Multiplicity (Hz)

Assignment
Logic

Pyridine Ring

C2 -NH₂
158.5 - 159.5 Singlet -

Deshielded

by adjacent N

and NH₂ (+M

effect).

C3 CH 108.5 - 109.5 Singlet -

Strongly

shielded by

ortho-NH₂

electron

donation.

C4 CH 126.0 - 127.0 Singlet -

Meta to NH₂,

less affected

by

resonance.

C5 -O 144.5 - 146.0 Singlet -

Deshielded

by ether

oxygen (ipso

effect).

C6 CH 133.0 - 134.5 Singlet -

Deshielded

by ring

nitrogen

(alpha effect).

Phenoxy

Ring

C1' -O 153.0 - 154.5 Singlet* ~2

Ipso to

Oxygen. May

show tiny

.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437090?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


C2', C6' CH 118.0 - 119.5 Doublet ~8.0

Ortho to

Oxygen,

Meta to

Fluorine (

).

C3', C5' CH 116.0 - 117.0 Doublet ~23.0

Ortho to

Fluorine (

). Distinctive

large

coupling.

C4' -F 156.5 - 158.5 Doublet ~238.0

Ipso to

Fluorine (

). Very large

coupling

constant.

*Note: C1' may appear as a broad singlet or a very small doublet depending on resolution.

Comparative Analysis: Substituent Effects
To validate your spectrum, compare these key diagnostic signals against common alternatives:

vs. 5-Phenoxypyridin-2-amine (Non-fluorinated):

The C4' signal in the non-fluorinated analog appears at

123 ppm (para-carbon). In the fluorinated product, it shifts to

157 ppm and becomes a doublet (

Hz).

vs. 5-(4-Fluorophenyl)pyridin-2-amine (C-C linked):

The C5 pyridine carbon in the C-C linked analog appears upfield (
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125-130 ppm) compared to the ether-linked compound (

145 ppm), due to the lack of the deshielding oxygen atom.

Visualizing the Assignment Logic
The following diagram illustrates the flow of electron density and coupling interactions that

dictate the chemical shifts.

Pyridine Ring (Electron Rich)

Phenoxy Ring (F-Coupled)

C2 (159 ppm)
Deshielded by N/NH2

C3 (109 ppm)
Shielded by NH2

Ortho ShieldingC5 (145 ppm)
Deshielded by O

Pyridine Core

C4' (157 ppm)
d, J=238Hz (C-F)

Ether Linkage

C3'/C5' (116 ppm)
d, J=23Hz (Ortho-F)

1-Bond vs 2-Bond Coupling

Click to download full resolution via product page

Caption: Logical assignment flow. Red/Green indicates electronic shielding effects; Blue

indicates Fluorine coupling dominance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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